Adamantane-1-carbonyl isothiocyanate
Overview
Description
Adamantane-1-carbonyl isothiocyanate is a derivative of adamantane, a compound characterized by a rigid, diamond-like structure that has been the backbone for numerous compounds with applications in the pharmaceutical industry. The adamantane moiety has been incorporated into drugs for antiviral, antidiabetic, and neurodegenerative disease treatments, demonstrating its versatility and importance in clinical practice .
Synthesis Analysis
The synthesis of adamantane-1-carbonyl isothiocyanate involves the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate, which yields the isothiocyanate in situ. This intermediate can then be further reacted with various amines to produce a range of thiourea derivatives . Additionally, the synthesis of related adamantane derivatives, such as 1-adamantyl isothiocyanate, can be achieved by reacting 1,3-dehydroadamantane with isothiocyanic acid under mild conditions .
Molecular Structure Analysis
The molecular structure of adamantane-1-carbonyl isothiocyanate derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction, FTIR, and NMR spectroscopy. These studies have revealed that the adamantane core typically retains its chair conformation, while the substituents can influence the overall molecular geometry . Intramolecular hydrogen bonding is a common feature that stabilizes the molecular conformation .
Chemical Reactions Analysis
Adamantane-1-carbonyl isothiocyanate serves as a versatile intermediate for the synthesis of various thiourea derivatives. These derivatives exhibit a range of chemical reactivities, depending on the nature of the substituents attached to the thiourea moiety. For instance, the presence of halogen substituents can lead to the formation of weak intermolecular interactions, such as halogen bonds, which influence the supramolecular architecture of the resulting compounds . The reactivity of these compounds can also be tailored for specific applications, such as antimicrobial and anticancer activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane-1-carbonyl isothiocyanate derivatives are closely related to their molecular structure. Vibrational spectroscopy studies have provided insights into the bond strengths and conformational dynamics of these compounds . The adamantane core imparts a high degree of thermal stability and rigidity to the molecules, which can affect their physicochemical properties, such as solubility and melting points . The presence of functional groups, such as halogens or naphthyl rings, can further modify these properties, leading to compounds with specific characteristics suitable for their intended applications .
Scientific Research Applications
Synthesis and Structural Analysis
Adamantane-1-carbonyl isothiocyanate is used in the synthesis of various thioureas, which are then structurally analyzed using techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), mass spectroscopy, and single crystal X-ray diffraction. These analyses reveal details about bond lengths, angles, and molecular conformations, enhancing our understanding of adamantane derivatives' chemical properties and behaviors (Saeed, Erben, & Bolte, 2013).
Role in Molecular and Crystal Structure
Research demonstrates how adamantane-1-carbonyl isothiocyanate contributes to the molecular and crystal structures of its derivatives. The role of substituents on the thiourea core is significant in determining these structures. This is vital for understanding the material properties and potential applications of these compounds in various fields (Saeed, Flörke, & Erben, 2014).
Vibrational Spectra and Molecular Structure
Studies on the vibrational spectra and molecular structure of isomeric adamantane derivatives have provided insights into the formation of intramolecular and intermolecular hydrogen bonds. These bonds significantly affect vibrational modes, which are crucial for understanding the reactivity and stability of these compounds (Saeed, Ashraf, Erben, & Simpson, 2017).
Exploration in Bioorganic Chemistry
Adamantane-1-carbonyl isothiocyanate has been utilized in bioorganic chemistry, particularly in the synthesis of compounds with potential DNA binding and anticancer activities. Such research is significant for the development of new therapeutic agents (Arshad et al., 2021).
Intermolecular Interactions and Hirshfeld Surface Analysis
The study of intermolecular interactions and Hirshfeld surface analysis in adamantane derivatives offers valuable insights into the stabilization of crystal packing. This research is crucial for the development of materials with specific crystallographic properties (Saeed, Bolte, Erben, & Pérez, 2015).
Nanoscale Applications
The compound's application extends to nanoscale materials, particularly in the synthesis of adamantane-based frameworks for carbon dioxide sorption and separation. This research is pivotal for environmental applications and gas separation technologies (Bhunia, Boldog, Möller, & Janiak, 2013).
Safety And Hazards
Adamantane, the parent compound of adamantane-1-carbonyl isothiocyanate, is classified as an aquatic acute 3 and aquatic chronic 4 hazard according to the GHS classification . It is harmful to aquatic life and may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, future research could focus on developing new synthesis methods and exploring further applications of adamantane derivatives.
properties
IUPAC Name |
adamantane-1-carbonyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-11(13-7-15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGFZKBIFZTFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558986 | |
Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carbonyl isothiocyanate | |
CAS RN |
54979-99-6 | |
Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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